7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL
Description
Chemical Structure and Key Features 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL is a fluorene derivative with a hydroxyl (-OH) group at position 2 and a bis(4-methylphenyl)amino (-N(C₆H₄CH₃)₂) group at position 5. The 9,9-dimethyl substitution on the fluorene backbone enhances steric bulk, improving solubility and stability by preventing π-π stacking interactions . This compound’s unique structure combines electron-donating substituents (methyl groups and aromatic amines) with a polar hydroxyl group, making it a candidate for applications in organic electronics, such as OLED intermediates, or as a synthetic precursor for functional materials .
For example, 9,9-dimethylfluoren-2-ylboronic acid (a key intermediate for OLED materials) is prepared through bromination and methylation of fluorene . The target compound could be synthesized by introducing the bis(4-methylphenyl)amino group at position 7 via Buchwald-Hartwig amination, followed by hydroxylation at position 2.
Properties
CAS No. |
650600-61-6 |
|---|---|
Molecular Formula |
C29H27NO |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
9,9-dimethyl-7-(4-methyl-N-(4-methylphenyl)anilino)fluoren-2-ol |
InChI |
InChI=1S/C29H27NO/c1-19-5-9-21(10-6-19)30(22-11-7-20(2)8-12-22)23-13-15-25-26-16-14-24(31)18-28(26)29(3,4)27(25)17-23/h5-18,31H,1-4H3 |
InChI Key |
GNQBQQVVHBBONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL typically involves multi-step organic reactions. One common method includes the condensation of 9-fluorenone with 4-methylphenylamine under acidic conditions, followed by subsequent functional group modifications to introduce the hydroxyl group at the 2-position . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
Scientific Research Applications
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and analogous fluorene derivatives:
*Calculated based on molecular formula (C₂₉H₂₅NO).
Key Research Findings
- Synthetic Utility : Brominated analogs (e.g., 7-bromo-9,9-dimethylfluorene derivatives) are widely used in cross-coupling reactions to build complex architectures. The target compound’s hydroxyl group offers a handle for further functionalization, such as esterification or etherification .
- Performance in Devices : CzFA, a spirobifluorene-carbazole hybrid, demonstrates a maximum power efficiency of 21.8 lm/W in red phosphorescent OLEDs, outperforming traditional CBP hosts. The target compound’s methyl and hydroxyl groups may similarly influence device efficiency by modulating intermolecular interactions .
Biological Activity
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing a comprehensive overview of its applications.
The compound has the following chemical characteristics:
- Molecular Formula : C29H27NO
- Molar Mass : Approximately 425.53 g/mol
- CAS Number : 650600-61-6
Biological Activity Overview
The biological activities of 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL have been investigated in several studies, focusing primarily on its antioxidant , antimicrobial , and anticancer properties.
Antioxidant Activity
Research indicates that compounds similar to 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL exhibit significant antioxidant properties. For instance:
- A study demonstrated that derivatives of this compound showed effective radical scavenging activity against DPPH and ABTS radicals, with IC50 values indicating strong antioxidant potential. The antioxidant capacity was attributed to the presence of the fluorenol structure which enhances electron donation capabilities .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- In vitro studies revealed that 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL exhibits substantial inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several case studies:
- Case Study 1 : A synthesized analog demonstrated cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa cells), with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .
- Case Study 2 : Another study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cells |
The proposed mechanisms through which 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL exerts its biological effects include:
- Antioxidant Mechanism : The hydroxyl group in the fluorenol structure facilitates electron donation to free radicals, thereby neutralizing them and preventing oxidative damage.
- Antimicrobial Mechanism : Interaction with microbial membranes disrupts their integrity, leading to increased permeability and eventual cell death.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and activation of caspases is a critical aspect of its anticancer activity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL?
The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, analogous fluorene derivatives are synthesized using dichloromethane as a solvent and diisopropylethylamine as a base to facilitate deprotonation and intermediate stabilization. Reaction conditions (e.g., temperature at -10°C to 20°C) and stoichiometric ratios of reagents (e.g., 1.1 equiv. of dichlorocyclopropene) are critical for yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the fluorene backbone. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like hydroxyl (-OH) and amine (-NH) moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99%), as demonstrated in purification protocols for structurally similar fluorene derivatives .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
The compound’s solubility varies with solvent polarity; it is typically soluble in dichloromethane and dimethylformamide but poorly in water. Thermal stability is inferred from related fluorenes, which show decomposition temperatures around 300–400°C. Storage under inert atmospheres (e.g., argon) at -20°C is recommended to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
Yield optimization requires precise control of reaction parameters:
- Temperature : Lower temperatures (-10°C) reduce side reactions during intermediate formation.
- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 2–5 mol% enhance coupling efficiency.
- Purification : Column chromatography with gradients of hexane/ethyl acetate removes unreacted precursors, as validated in analogous syntheses .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. Cross-verification using X-ray crystallography (for crystalline derivatives) or 2D NMR techniques (e.g., COSY, HSQC) clarifies ambiguous signals. For example, crystallographic data for 9-chloromethyl-9H-fluorene derivatives resolved positional ambiguities in similar systems .
Q. How does the compound’s electronic structure influence its application in optoelectronic materials?
The conjugated fluorene core and electron-donating bis(4-methylphenyl)amino group enhance hole-transport properties, making it suitable for organic light-emitting diodes (OLEDs). Comparative studies on 9,9-bis(4-aminophenyl)fluorene show tunable bandgaps (3.1–3.5 eV) via substituent modification, suggesting analogous strategies for this compound .
Q. What experimental approaches assess its stability under oxidative or photolytic conditions?
Accelerated aging tests under UV light (e.g., 365 nm) and controlled oxygen exposure monitor degradation. High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) identify degradation products. For example, 9,9-bis(methoxymethyl)fluorene analogs were analyzed via GC-MS to detect fragmentation patterns .
Methodological Notes
- Contradiction Analysis : Conflicting thermal data (e.g., decomposition points) may arise from impurities. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) provides reproducible results .
- Safety Protocols : Handling requires PPE (gloves, goggles) due to hazards (H315-H319). Fire risks are mitigated using CO₂ extinguishers, as specified in safety guidelines for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
